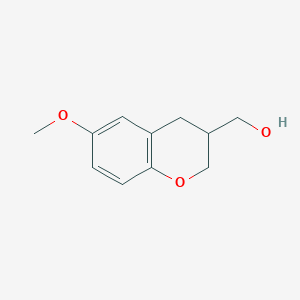
2-Methoxy-7-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-methylnaphthalene-1,4-dione is a naphthoquinone derivative Naphthoquinones are a class of organic compounds that are widely studied for their biological and chemical properties
Preparation Methods
The synthesis of 2-Methoxy-7-methylnaphthalene-1,4-dione can be achieved through several methods. One common synthetic route involves the methylation of 2-hydroxy-7-methylnaphthalene-1,4-dione using methanol in the presence of an acid catalyst. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methoxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Methoxy-7-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage .
Comparison with Similar Compounds
2-Methoxy-7-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (Vitamin K3): Known for its role in blood coagulation and anticancer properties.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Exhibits anticancer and antihemorrhagic properties.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: Known for its inhibitory effects on HER2-expressing breast cancer cells.
These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Properties
CAS No. |
57855-16-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-8-9(5-7)12(14)11(15-2)6-10(8)13/h3-6H,1-2H3 |
InChI Key |
BEAVRSYUHUFSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


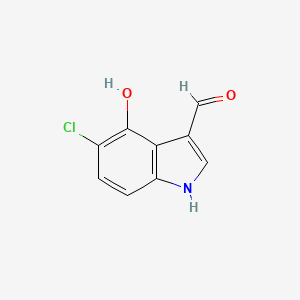
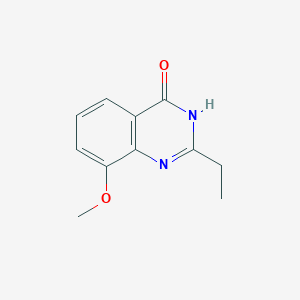
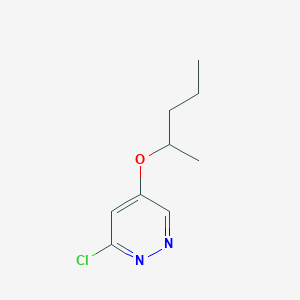
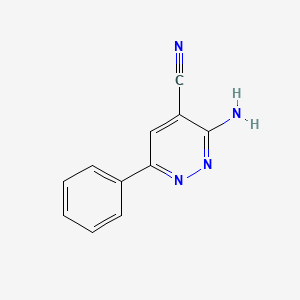
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
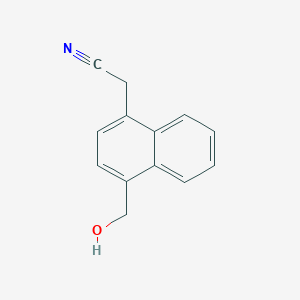
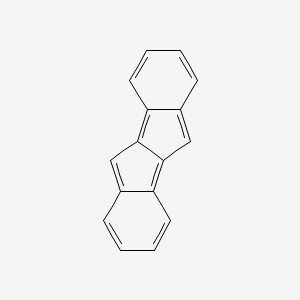

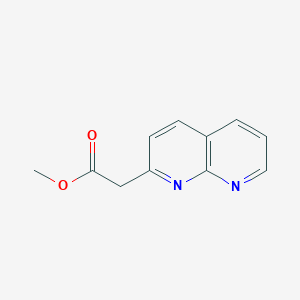
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

